molecular formula C26H22ClN5OS B11972749 N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11972749
M. Wt: 488.0 g/mol
InChI Key: UKZPOMTVTLEILD-BSZFNXBBSA-N
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Description

This compound is a structurally complex hydrazide derivative featuring:

  • A 1,2,4-triazole core substituted at positions 4 and 5 with phenyl and 4-methylphenyl groups, respectively.
  • A sulfanyl (-S-) group at position 3 of the triazole, linked to an acetohydrazide moiety.

The compound’s structural characterization likely employs single-crystal X-ray diffraction (as inferred from and ), supported by SHELX software for refinement . Its synthesis probably involves condensation reactions between hydrazine derivatives and ketones or aldehydes, analogous to methods described in and .

Properties

Molecular Formula

C26H22ClN5OS

Molecular Weight

488.0 g/mol

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H22ClN5OS/c1-19-12-14-21(15-13-19)25-30-31-26(32(25)23-10-6-3-7-11-23)34-18-24(33)29-28-17-22(27)16-20-8-4-2-5-9-20/h2-17H,18H2,1H3,(H,29,33)/b22-16-,28-17+

InChI Key

UKZPOMTVTLEILD-BSZFNXBBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the core hydrazide structure, followed by the introduction of the triazole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and triazole rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetohydrazides , with variations in substituents influencing physicochemical and biological properties. Key analogues include:

Compound ID/Ref. Triazole Substituents Hydrazide Substituent Key Differences
Target Compound 4-phenyl, 5-(4-methylphenyl) (1E,2Z)-2-chloro-3-phenylpropenylidene Reference structure
303105-44-4 4-(4-methylphenyl), 5-(4-chlorophenyl) (E)-2-methylphenylmethylidene Chloro vs. methyl substitution on triazole; altered hydrazide stereochemistry
307975-57-1 4-phenyl, 5-(4-tert-butylphenyl) (1E,2E)-3-(2-nitrophenyl)propenylidene Bulky tert-butyl group; nitro substituent enhances electron-withdrawing effects
303102-78-5 4-ethyl, 5-(4-methoxyphenyl) (E)-2-furylmethylidene Methoxy (electron-donating) vs. methyl; furan vs. phenyl in hydrazide
Safonov (2020) 5-(thiophen-2-ylmethyl) Varied N'-substituents Thiophene incorporation alters π-π stacking potential

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (), structural similarity can be quantified:

  • Tanimoto Index (MACCS/Morgan fingerprints) :
    • High similarity (>70%) expected with 303105-44-4 due to shared triazole-thiol and phenylmethylidene motifs.
    • Lower similarity (~50–60%) with 307975-57-1 owing to tert-butyl and nitro groups .
  • Impact on Bioactivity: Analogues with >65% similarity (e.g., Safonov’s thiophene derivatives ) may share target interactions, such as enzyme inhibition or receptor binding.

Crystallographic and Spectroscopic Data

  • X-ray Diffraction : The target compound’s (1E,2Z) configuration and planarity were likely confirmed via SHELXL-refined crystallography, as in .
  • NMR Trends : Compared to analogues in and , the 4-methylphenyl group in the target compound would show distinct aromatic proton signals (δ 7.2–7.4 ppm), while the chloro-propenylidene moiety may exhibit characteristic deshielding (δ 8.0–8.5 ppm).

Biological Activity

N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3SC_{19}H_{18}ClN_3S with a molecular weight of approximately 357.88 g/mol. The compound features a unique combination of a triazole ring and a hydrazide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC19H18ClN3S
Molecular Weight357.88 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with triazole derivatives under specific conditions. The process may include refluxing in solvents such as ethanol or methanol, often with the aid of catalysts like glacial acetic acid to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenytriazol-3-yl]sulfanyl}acetohydrazide exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis and metabolic processes.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported in the range of 10–20 µM for certain cancer types, indicating its potential as a chemotherapeutic agent.

The proposed mechanism involves the interaction with specific enzymes or receptors within microbial or cancer cells. The presence of the triazole ring is believed to play a crucial role in inhibiting enzyme activity related to cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli, N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenytriazol-3-yl]sulfanyl}acetohydrazide showed inhibition zones comparable to standard antibiotics.
  • Cytotoxicity Testing : A cytotoxicity assay on human breast cancer cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Antioxidant Activity : It has been noted for its ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
Biological ActivityObserved Effects
AntimicrobialEffective against gram-positive and gram-negative bacteria
AntitumorCytotoxic effects on various cancer cell lines
AntioxidantScavenging free radicals

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